1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)
Description
The compound 1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI) is a complex pyrrole derivative characterized by a dimeric pyrrole core with multiple substituents. Its structure includes two 1H-pyrrole rings connected via bis(methylene) linkages at positions 2 and 5, each bearing 3,4-diethyl groups. Additional substituents include 4-methyl and 5-[(phenylmethoxy)carbonyl] moieties, with dimethyl ester groups at the propanoic acid termini. The compound’s steric and electronic properties are likely influenced by its bulky diethyl and phenylmethoxy groups, which may impact solubility, reactivity, and crystallinity .
Properties
IUPAC Name |
benzyl 5-[[3,4-diethyl-5-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-phenylmethoxycarbonyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51N3O8/c1-7-31-32(8-2)36(24-38-34(20-22-40(49)53-6)28(4)42(47-38)44(51)55-26-30-17-13-10-14-18-30)45-35(31)23-37-33(19-21-39(48)52-5)27(3)41(46-37)43(50)54-25-29-15-11-9-12-16-29/h9-18,45-47H,7-8,19-26H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALCMIKHVMIZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C(=O)OCC3=CC=CC=C3)C)CCC(=O)OC)CC4=C(C(=C(N4)C(=O)OCC5=CC=CC=C5)C)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442622 | |
| Record name | Dibenzyl 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149365-59-3 | |
| Record name | Dibenzyl 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Pyrrole-3-propanoic acid derivatives, particularly the compound 1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI) , have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups which contribute to its biological activity. The pyrrole ring system is known for its diverse reactivity and ability to interact with various biological targets.
The biological activity of 1H-Pyrrole-3-propanoic acid derivatives primarily involves:
- Enzyme Modulation : These compounds can modulate the activity of various enzymes, including those involved in metabolic pathways.
- Receptor Binding : They exhibit affinity for several receptors, influencing signaling pathways related to neurotransmission and cellular growth.
- Antimicrobial and Anticancer Activity : Studies indicate that these compounds may possess antimicrobial properties and potential anticancer effects through mechanisms such as apoptosis induction in cancer cells.
Biological Activity Overview
The following table summarizes the biological activities reported for 1H-Pyrrole-3-propanoic acid derivatives:
Case Studies
Several studies highlight the efficacy of 1H-Pyrrole-3-propanoic acid derivatives:
-
Antimicrobial Activity :
A study demonstrated that a derivative showed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests the potential for developing new antimicrobial agents based on this scaffold. -
Anticancer Properties :
Research involving the testing of pyrrole derivatives on various cancer cell lines revealed that certain compounds led to a dose-dependent reduction in cell viability. For instance, a specific derivative was found to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. -
Pharmacokinetics and Safety :
In vivo studies indicated that these compounds are well-tolerated in animal models, with pharmacokinetic profiles showing adequate absorption and distribution. Toxicity assessments confirmed no significant adverse effects at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural comparisons are drawn with two pyrrole-based compounds from the literature:
- Core Structure: The target compound features a dimeric pyrrole system, whereas the compared compounds (e.g., ) are monomeric. The bis(methylene) linkage in the target compound introduces conformational rigidity and extended π-conjugation, which may enhance photophysical properties compared to monomeric analogs .
- Substituent Effects: The diethyl and phenylmethoxy groups in the target compound increase steric bulk and hydrophobicity relative to the acetyl and hydroxy groups in the monoclinic pyrrole derivative (). This could reduce aqueous solubility but improve organic solvent compatibility .
Physicochemical Properties
- Crystallinity: The monoclinic pyrrole derivative () crystallizes in space group P2₁/c with unit cell parameters a = 10.3893 Å, b = 15.1803 Å, and c = 7.5789 Å . In contrast, the target compound’s crystallinity remains unstudied, though its larger size and flexible ester termini may favor amorphous solid states.
- Spectroscopic Data : The target compound’s phenylmethoxy groups would likely produce aromatic proton signals near δ 7.45–7.62 ppm in ¹H NMR, similar to the benzyl group in . The diethyl groups may appear as multiplets in the δ 1.45–1.75 ppm range, comparable to CH₂-CH₂CO signals in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
